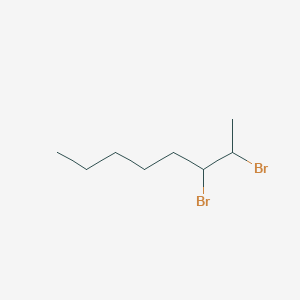
2,3-Dibromooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromooctane is an organic compound with the molecular formula C8H16Br2 It is a dibromo derivative of octane, where two bromine atoms are attached to the second and third carbon atoms in the octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromooctane can be synthesized through the bromination of 2-octene. The reaction involves the addition of bromine (Br2) to the double bond of 2-octene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the electron-rich double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of 2-octene in a reactor, with careful control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 2,3-dihydroxyoctane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-octene.
Reduction Reactions: The compound can be reduced to 2,3-dioctane using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).
Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Reducing Agents: Zinc (Zn), lithium aluminum hydride (LiAlH4).
Major Products
2,3-Dihydroxyoctane: Formed through nucleophilic substitution.
2-Octene: Formed through elimination reactions.
2,3-Dioctane: Formed through reduction reactions.
Scientific Research Applications
2,3-Dibromooctane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dibromooctane in chemical reactions involves the formation of reactive intermediates such as bromonium ions and carbocations. These intermediates facilitate various transformations, including substitution, elimination, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,3-Dibromooctane can be compared with other dibromoalkanes such as 1,2-dibromoethane and 1,3-dibromopropane. While all these compounds contain two bromine atoms, their reactivity and applications differ due to the position of the bromine atoms and the length of the carbon chain. For example:
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
This compound is unique due to its specific structure, which allows for selective reactions and applications in various fields.
Properties
CAS No. |
62161-29-9 |
|---|---|
Molecular Formula |
C8H16Br2 |
Molecular Weight |
272.02 g/mol |
IUPAC Name |
2,3-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3 |
InChI Key |
FZFOBUHZFCJFER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















